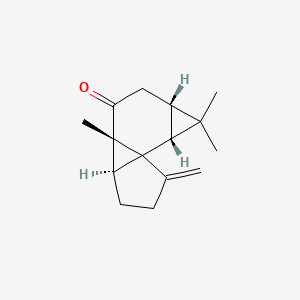

![molecular formula C13H12N2 B1238082 1,3-二甲基-9H-吡啶并[3,4-b]吲哚 CAS No. 22314-94-9](/img/structure/B1238082.png)

1,3-二甲基-9H-吡啶并[3,4-b]吲哚

描述

Synthesis Analysis

The synthesis of 1,3-dimethyl-9H-pyrido[3,4-b]indole derivatives has been explored through various methodologies. One approach involves the synthesis of 9-(4'-Nitrophenyl)-9H-pyrido[3,4-b]indole as a relay compound from ethyl indole-2-aldehyde through a series of reactions that ensure the nitrogen substitution crucial for the final product (Murakami et al., 2010). Additionally, the synthesis and analysis of 1,2,3,4-tetrahydro-(9H)-pyrido[3,4-b]indole derivatives have been carried out, revealing moderate to good yields under specific conditions (Rodríguez & Gil-Lopetegui, 1993).

Molecular Structure Analysis

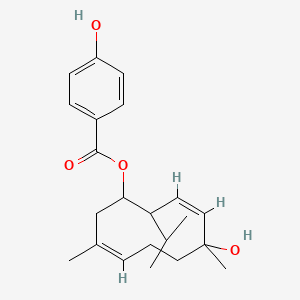

The molecular structure of 1,3-dimethyl-9H-pyrido[3,4-b]indole and its derivatives plays a significant role in their chemical behavior and potential applications. Investigations into the molecular structure have highlighted the importance of specific substitutions on the pyrido[3,4-b]indole nucleus for achieving desired chemical properties and activities (Costache et al., 1998).

Chemical Reactions and Properties

Chemical reactions involving 1,3-dimethyl-9H-pyrido[3,4-b]indole often focus on functionalizing the molecule to explore its chemical properties further. For instance, the compound's reactivity under specific conditions can lead to the formation of mutagenic or carcinogenic derivatives, which has implications for understanding its interactions at the molecular level (Takayama et al., 1985).

Physical Properties Analysis

The physical properties of 1,3-dimethyl-9H-pyrido[3,4-b]indole, such as solubility, melting point, and stability, are essential for its handling and application in various studies. These properties are influenced by the molecule's structure and the presence of functional groups.

Chemical Properties Analysis

1,3-Dimethyl-9H-pyrido[3,4-b]indole's chemical properties, including its reactivity, potential for forming derivatives, and interactions with other molecules, are crucial areas of research. Studies have shown that specific substitutions on the molecule can significantly impact its cytotoxic properties and interaction with biological targets (Costache et al., 1998).

科学研究应用

医药:抗丝虫病化疗

1,3-二甲基-9H-吡啶并[3,4-b]吲哚已被确定为抗丝虫病化疗的潜在先导化合物 . 丝虫病是由寄生虫引起的,是热带地区重要的健康负担。研究表明,该化合物的衍生物对导致这些疾病的寄生虫表现出有希望的活性。

农业:生物碱合成

在农业中,吲哚衍生物对于合成生物碱至关重要 . 这些化合物在植物防御机制中发挥作用,可用于开发天然杀虫剂。包括1,3-二甲基-9H-吡啶并[3,4-b]吲哚在内的此类衍生物的合成对于创造保护作物的生物活性分子至关重要。

材料科学:气相色谱-质谱法(GC-MS)

由于其稳定的分子结构,该化合物在GC-MS分析中用作内标 . 它在材料科学中的应用有助于对复杂混合物进行准确的定量和分析,这对开发新材料和质量控制至关重要。

环境科学:生物累积研究

研究了β-咔啉衍生物(包括1,3-二甲基-9H-吡啶并[3,4-b]吲哚)的生物累积和环境影响,以了解它们对生态系统的影响 . 这些研究对于评估化学物质暴露对野生动物和人类的风险至关重要。

分析化学:色谱分析

在分析化学中,1,3-二甲基-9H-吡啶并[3,4-b]吲哚用于色谱方法中,以分离和鉴定混合物中的化合物 . 独特的化学性质使其适合作为方法开发和校准的参考化合物。

药理学:抗利什曼原虫药

研究表明,1,3-二甲基-9H-吡啶并[3,4-b]吲哚衍生物具有显著的抗利什曼原虫活性 . 这些发现对于开发治疗利什曼病(由原生动物寄生虫引起的疾病)的新疗法非常重要。

安全和危害

作用机制

Target of Action

1,3-Dimethyl-9H-pyrido[3,4-b]indole, also known as norharman, is an inhibitor of indoleamine 2,3-dioxygenase (IDO) . IDO is an enzyme that catalyzes the degradation of tryptophan into kynurenine, a pathway that plays a crucial role in various physiological and pathological processes, including immune regulation and cancer .

Mode of Action

Norharman’s inhibitory effect on IDO results in the inhibition of excess metabolism by S9 . This is more likely the mechanism for comutagenic action than the intercalation . By inhibiting IDO, norharman can modulate the tryptophan-kynurenine pathway, potentially affecting immune response and other biological processes .

Biochemical Pathways

The primary biochemical pathway affected by norharman is the tryptophan-kynurenine pathway. By inhibiting IDO, norharman can prevent the conversion of tryptophan into kynurenine . This can have downstream effects on various physiological processes, including immune regulation, neurodegenerative diseases, and cancer .

Pharmacokinetics

Its metabolism and excretion would likely involve hepatic enzymes and renal excretion, respectively .

Result of Action

The inhibition of IDO by norharman can lead to a decrease in the production of kynurenine, which can have various molecular and cellular effects. For example, it can modulate immune response, potentially affecting the growth and spread of cancer cells . It also has cytotoxic effects .

Action Environment

The action, efficacy, and stability of norharman can be influenced by various environmental factors. For example, the presence of other drugs or substances that also inhibit IDO could potentially enhance its effects . Additionally, factors such as pH and temperature could potentially affect its stability and activity .

属性

IUPAC Name |

1,3-dimethyl-9H-pyrido[3,4-b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2/c1-8-7-11-10-5-3-4-6-12(10)15-13(11)9(2)14-8/h3-7,15H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWAREIZVWJSHJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C(=N1)C)NC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20176857 | |

| Record name | 3-Methylharman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

22314-94-9 | |

| Record name | 3-Methylharman | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022314949 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Methylharman | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20176857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

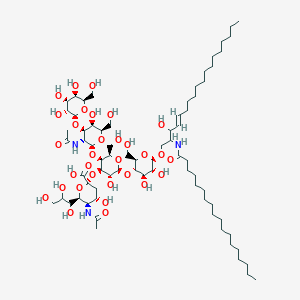

![(3S,5S,10S,13R,14S)-3,5,14-trihydroxy-13-methyl-17-(5-oxo-2H-furan-3-yl)-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carboxaldehyde](/img/structure/B1238002.png)

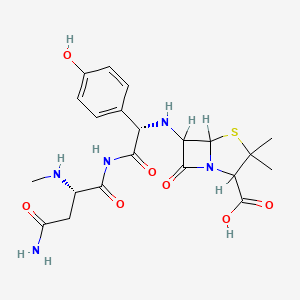

![[(1S,2S,3Z,7S,11Z,13S,15S)-2-hydroxy-7-methyl-5-oxo-6-oxabicyclo[11.3.0]hexadeca-3,11-dien-15-yl] 2-(dimethylamino)acetate](/img/structure/B1238007.png)

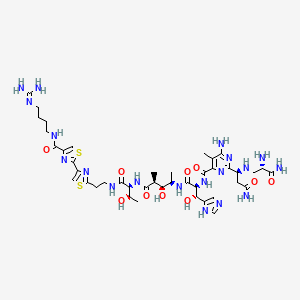

![1-[6-(4-chlorophenyl)imidazo[2,3-b][1,3]thiazol-5-yl]-N-[(3,4-dichlorophenyl)methoxy]methanimine](/img/structure/B1238009.png)

![[3-[2,3-dihydroxypropoxy(hydroxy)phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B1238013.png)

![[4-[[(2S)-2-acetamidopropanoyl]-[(1S)-1-carboxyethyl]amino]-3-amino-4-oxobutyl]-(hydroxymethyl)-oxophosphanium](/img/structure/B1238014.png)

![(E)-7-[2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid](/img/structure/B1238019.png)

![(Z)-N-[2-(4-phenoxyphenoxy)ethoxy]propan-1-imine](/img/structure/B1238022.png)